molecular formula C9H20Cl2N4 B2637246 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride CAS No. 1808607-53-5

4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride

Cat. No.: B2637246
CAS No.: 1808607-53-5
M. Wt: 255.19
InChI Key: WOIXGRXGZFQGPR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride is a synthetic organic compound characterized by its unique structure, which includes a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.

Biology

In biological research, 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, making it useful in studying biological pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-1-(4H-1,2,4-triazol-3-yl)butan-1-amine
  • 4,4-Dimethyl-1-(4H-1,2,4-triazol-3-yl)hexan-1-amine
  • 4,4-Dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-2-amine

Uniqueness

Compared to these similar compounds, 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This can influence its solubility, stability, and reactivity, making it particularly suitable for certain applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4.2ClH/c1-9(2,3)5-4-7(10)8-11-6-12-13-8;;/h6-7H,4-5,10H2,1-3H3,(H,11,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIXGRXGZFQGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C1=NC=NN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1808607-53-5
Record name 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride
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